(Aminomethyl)phosphonic acid

Overview

Description

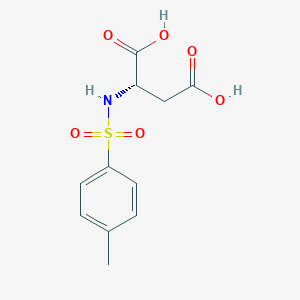

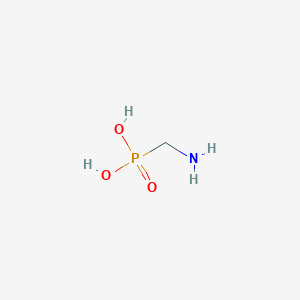

(Aminomethyl)phosphonic acid (AMPA) is a metabolite of amitrole and glyphosate herbicides . It is used in the preparation of (acetylamino-methyl)-phosphonic acid by reacting with acetic anhydride . It is also used in the development of immobilized metal affinity chromatography column based on organic-inorganic hybrid silica monolith .

Synthesis Analysis

A practical and efficient synthesis of α-aminotrismethylphosphonic acid (ATMP) from AMPA under green conditions using microwave irradiation, via Irani-Moedritzer reaction has been reported . AMPA is also used as a starting material for the synthesis of a particular group of tetraphosphonates .

Molecular Structure Analysis

The molecular structure of AMPA can be found in various databases such as PubChem and ChemSpider .

Physical And Chemical Properties Analysis

AMPA is a weak organic acid with a phosphonic acid group . Its chemical formula is CH6NO3P and its molar mass is 111.037 g·mol −1 .

Scientific Research Applications

Metal and Rare Earth Separation

AMPA is utilized in the separation of metals and rare earth elements through solvent extraction processes . Its chelating properties allow it to bind with various metal ions, facilitating their separation from complex mixtures. This application is particularly valuable in the purification of rare earth elements, which are essential for high-tech industries.

Medicinal Chemistry

In medicinal chemistry, AMPA’s structural similarity to amino acids—where the carboxylic group is replaced by a phosphonic acid—makes it a significant molecule . It can be used to create analogs of biologically active compounds, potentially leading to the development of new pharmaceuticals.

Pesticides and Herbicides

AMPA serves as a key ingredient in certain pesticides and herbicides . Its effectiveness in controlling unwanted vegetation and pests is due to its ability to inhibit essential pathways in plants and insects, making it a crucial component in agricultural management.

Water Decontamination Systems

The compound’s ability to chelate metals is also applied in water decontamination systems . AMPA can help remove toxic metals from water, contributing to the purification process and ensuring safer water for consumption and use.

Organometallic Complexes and MOFs

AMPA is involved in the synthesis of organometallic complexes and Metal-Organic Frameworks (MOFs) . These structures have a wide range of applications, including gas storage, catalysis, and as sensors, due to their high surface area and tunable properties.

Proton Conductivity

The N-C-P molecular fragment of AMPA is explored for its proton conductivity properties . This makes it a candidate for use in fuel cells and other technologies that require efficient proton transfer mechanisms.

Magnetic Shielding Tensors

AMPA derivatives, specifically aminotris(methylenephosphonates), are studied for their magnetic shielding tensors . These properties are important in nuclear magnetic resonance (NMR) spectroscopy, which is used to determine the structure of organic compounds.

Biocide and Pesticide Research

AMPA is used in research to assess the exposure of glyphosate, as it is one of the primary degradation products of this widely used herbicide . Understanding AMPA’s environmental fate and degradation pathways is crucial for evaluating the impact of glyphosate-based products.

Mechanism of Action

Target of Action

(Aminomethyl)phosphonic acid (AMPA) is a weak organic acid with a phosphonic acid group . It is primarily used as a biocide and pesticide . AMPA is also used in research to assess the exposure of glyphosate , a widely used herbicide. The primary targets of AMPA are therefore organisms that are harmful to crops and other plants.

Mode of Action

AMPA is one of the primary degradation products of the herbicide glyphosate . It interacts with its targets by mimicking the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . This interaction results in the disruption of essential biological processes in the target organisms, leading to their death.

Biochemical Pathways

AMPA affects the biochemical pathways of its target organisms by inhibiting key metabolic enzymes . It is also a degradation product of glyphosate, and it can be broken down further by manganese oxide under laboratory conditions . In soil, manganese oxide is usually only present in trace amounts . Microbial degradation of AMPA is the more likely degradation pathway, where it degrades into phosphoric acid and ultimately to carbon dioxide and inorganic phosphate .

Result of Action

The result of AMPA’s action is the death of its target organisms. By inhibiting key metabolic enzymes, AMPA disrupts essential biological processes, leading to the death of harmful organisms . AMPA has toxicity which is comparable to that of glyphosate and it is therefore considered to be of similar toxicological concern .

Action Environment

The action of AMPA is influenced by environmental factors. For example, the presence of manganese oxide in the environment can affect the degradation of AMPA . Additionally, the microbial composition of the soil can influence the degradation pathway of AMPA . The efficacy and stability of AMPA may also be affected by factors such as temperature, pH, and the presence of other chemicals in the environment.

Future Directions

AMPA is used in research to assess the exposure of glyphosate . It is also used in the development of immobilized metal affinity chromatography column based on organic-inorganic hybrid silica monolith . Future research may focus on its environmental fate and potential applications in various fields .

properties

IUPAC Name |

aminomethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH6NO3P/c2-1-6(3,4)5/h1-2H2,(H2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGRVRXRGTBOSHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(N)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5037490 | |

| Record name | Aminomethylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Aminomethyl)phosphonic acid | |

CAS RN |

1066-51-9 | |

| Record name | (Aminomethyl)phosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1066-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminomethylphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Aminomethyl)phosphonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aminomethylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Aminomethyl)phosphonic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOMETHYLPHOSPHONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90825O5C1U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of (aminomethyl)phosphonic acid?

A: (Aminomethyl)phosphonic acid has a molecular formula of CH6NO3P and a molecular weight of 111.04 g/mol. []

Q2: How is (aminomethyl)phosphonic acid typically characterized?

A: Various spectroscopic techniques are employed for its characterization, including FTIR, Raman, XPS, AFM, TEM, XRD, CHN, and UV analyses. [] Gas chromatography-mass spectrometry (GC-MS) is commonly used to analyze AMPA after derivatization with reagents like BSTFA + 10% TMCS. [, , ] Liquid chromatography with fluorescence detection (LC-FLD) is another widely used technique for analyzing AMPA in various matrices, often involving pre-column derivatization. [, , , ] Additionally, electrochemical techniques like differential pulse polarography have been explored for AMPA determination. []

Q3: What are some challenges in the analytical detection of (aminomethyl)phosphonic acid?

A: One challenge is the instability of derivatized AMPA, requiring analysis within a specific timeframe, ideally less than 24 hours. [] Achieving low limits of detection, especially in complex matrices like soil or food, can also be challenging, sometimes requiring extensive sample clean-up procedures. [, ]

Q4: Does (aminomethyl)phosphonic acid pose any environmental risks?

A: While considered less toxic than glyphosate, AMPA can contribute to eutrophication in aquatic ecosystems due to its phosphorus content. [] Its accumulation in biofilms raises concerns about potential impacts on aquatic food webs. [] Further research is necessary to fully understand its long-term ecological consequences.

Q5: Can (aminomethyl)phosphonic acid act as a chelating agent?

A: Yes, AMPA can act as a chelating agent. Studies have shown its ability to form five-membered chelate rings with various metal ions, including Mg2+, Ca2+, and transition metals. [] This property makes it useful in applications like the synthesis of metal-organic frameworks (MOFs). []

Q6: Are there any industrial applications for (aminomethyl)phosphonic acid?

A: Apart from its relevance to glyphosate, AMPA finds use in various fields. It serves as a starting material for synthesizing antibacterial phosphonopeptides that inhibit bacterial cell wall biosynthesis. [] It's also utilized in preparing functionalized graphene oxide for thorium(IV) ion adsorption, relevant in nuclear waste management. [] AMPA is also explored as a component in temperature-sensitive affinity chromatography materials for separating phosphoric acid compounds. [] Furthermore, its incorporation in perovskite solar cell fabrication enhances device efficiency and stability due to its strong anchoring abilities. []

Q7: What are the existing regulations surrounding (aminomethyl)phosphonic acid?

A: As the primary metabolite of glyphosate, AMPA is often monitored in conjunction with glyphosate in environmental and food samples. Regulations vary globally, but many countries have established maximum residue limits (MRLs) for glyphosate and AMPA in food and water. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B122612.png)